molecular formula C9H7FO3 B2757314 Methyl 2-(4-fluorophenyl)-2-oxoacetate CAS No. 156276-23-2

Methyl 2-(4-fluorophenyl)-2-oxoacetate

Cat. No. B2757314
CAS RN: 156276-23-2
M. Wt: 182.15
InChI Key: QQJWGLFEBYVMLI-UHFFFAOYSA-N
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Description

“Methyl 2-(4-fluorophenyl)-2-oxoacetate” is a chemical compound with the CAS Number: 34837-84-8 . It has a molecular weight of 168.17 . The IUPAC name for this compound is methyl (4-fluorophenyl)acetate . It is a liquid in its physical form .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 168.17 .

Scientific Research Applications

  • Synthesis of α-keto esters

    Methyl 2-(4-fluorophenyl)-2-oxoacetate has been used in the synthesis of α-keto esters, such as in the study by Zhou Hua-feng (2007), where it was synthesized from the ascidian Polycarpa aurata through a Grignard reagent reaction, yielding a better method than previous approaches (Zhou Hua-feng, 2007).

  • Role in Crystal Structure Investigations

    The compound has been involved in studies examining crystal structures. For instance, a study by Muhammad Naeem Ahmed et al. (2020) explored the synthesis, spectroscopic, and X-ray characterization of triazole derivatives that include α-ketoester functionality and phenyl substituents. Such research sheds light on the molecular interactions and structural properties of these compounds (Muhammad Naeem Ahmed et al., 2020).

  • High-Performance Liquid Chromatography Applications

    In 1990, a study by R. Gatti et al. utilized methyl esters similar to this compound as fluorogenic labeling reagents for the high-performance liquid chromatography (HPLC) of biologically important thiols, indicating its potential use in analytical chemistry (R. Gatti et al., 1990).

  • Synthesis of Chiral Intermediates

    A study in 2015 by S. Wang demonstrated the use of ethyl 2-(4-fluorophenyl)-2-oxoacetate in the synthesis of chiral intermediates, specifically for the preparation of key intermediates of the antiemetic drug aprepitant (S. Wang, 2015).

  • Synthesis of Novel Compounds for Antimicrobial and Anticancer Activity

    Research has been conducted on derivatives of this compound for potential antimicrobial and anticancer applications. For instance, a study by A. Saeed et al. (2010) synthesized novel thiazoline derivatives using a compound structurally similar to this compound for evaluating their antibacterial and antifungal activities (A. Saeed et al., 2010).

Safety and Hazards

“Methyl 2-(4-fluorophenyl)-2-oxoacetate” is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing mist, gas, or vapors, and contact with skin and eyes. Protective equipment should be worn when handling this compound .

Future Directions

While specific future directions for “Methyl 2-(4-fluorophenyl)-2-oxoacetate” are not available, it’s worth noting that indole derivatives, which are structurally similar, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

methyl 2-(4-fluorophenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJWGLFEBYVMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dimethyl oxalate (5.90 g, 50 mmol) was dissolved in THF (50 mL) and ether (50 mL) in a 3-neck round bottom flask fitted with a mechanical stirrer. The solution was stirred vigorously at −65° C. as a 1.0 M THF solution of 4-fluorophenylmagnesium bromide (60 mL, 60 mmol) was added dropwise over 40 min. The mixture was stirred 30 min at −65° C. and allowed to warm to −20° C. over 30 min before being poured into 2N aq. HCl (50 mL) with stirring. The layers were separated and the aq. layer was extracted with ether (3×50 mL). The combined organic layers were washed with saturated aq. brine (2×50 mL), dried (sodium sulfate), decanted, and evaporated. The residue was dissolved in ethyl acetate, dried (sodium sulfate), filtered, and evaporated to give a yellow solid. The crude product was dissolved in warm hexane (25 mL), filtered, and cooled to −20° C. Filtration followed by washing with cold hexane (15 mL) gave 4.95 g of the title compound as light tan crystals.
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 4-fluorophenyl glyoxylic acid (100 mg, 0.595 mmol) in ethyl ether (5 ml) was added trimethylsilyl diazomethane (2 M/hexane, 1 ml) at 0° C. TLC showed reaction was complete after 1 h. The ether was evaporated to leave a yellow oil. Chromatography with hexane/ether (95:5) gave methyl 4-fluorophenylglyoxalate as a pale yellow oil (75 mg). 500 MHz 13C NMR (CDCl3): δ 184.11; 167.85; 165.79; 163.59; 133.04; 132.96; 128.97; 116.33; 116.16; 115.90; 115.72; 52.85.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
hexane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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